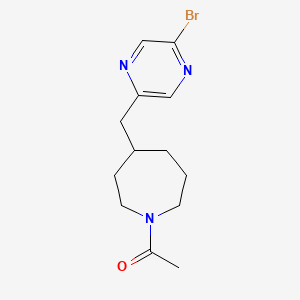

1-(4-((5-Bromopyrazin-2-yl)methyl)azepan-1-yl)ethanone

Übersicht

Beschreibung

1-(4-((5-Bromopyrazin-2-yl)methyl)azepan-1-yl)ethanone is a chemical compound with the molecular formula C13H18BrN3O and a molecular weight of 312.21 g/mol . This compound belongs to the class of heterocyclic building blocks, specifically pyrazines, and is characterized by the presence of a bromopyrazine moiety attached to an azepane ring via a methyl group.

Vorbereitungsmethoden

The synthesis of 1-(4-((5-Bromopyrazin-2-yl)methyl)azepan-1-yl)ethanone typically involves the following steps :

Formation of the Bromopyrazine Intermediate: The initial step involves the bromination of pyrazine to form 5-bromopyrazine. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane.

Alkylation of Azepane: The next step involves the alkylation of azepane with the bromopyrazine intermediate. This reaction is typically carried out using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Acylation: The final step involves the acylation of the alkylated azepane with an appropriate acylating agent such as acetyl chloride or acetic anhydride to form the desired product.

Analyse Chemischer Reaktionen

1-(4-((5-Bromopyrazin-2-yl)methyl)azepan-1-yl)ethanone undergoes various types of chemical reactions, including :

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The bromine atom in the bromopyrazine moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki, Stille, or Heck coupling to form various biaryl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

One of the primary areas of interest for 1-(4-((5-Bromopyrazin-2-yl)methyl)azepan-1-yl)ethanone is its potential as a pharmaceutical agent. Compounds containing pyrazine rings have been studied for their antimicrobial, anti-inflammatory, and anticancer properties. The brominated derivative may exhibit enhanced biological activity due to the electron-withdrawing nature of the bromine atom, which can influence the compound's interaction with biological targets.

Case Study: Anticancer Activity

Research has indicated that pyrazine derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study involving similar compounds demonstrated significant cytotoxic effects against several cancer cell lines, suggesting that further exploration of this compound could yield promising results in cancer therapy.

Agrochemicals

The unique structure of this compound positions it as a candidate for development in agrochemical applications. Pyrazine derivatives are often explored for their herbicidal and fungicidal properties. The incorporation of the azepane ring may enhance the compound's stability and efficacy in agricultural formulations.

Case Study: Herbicidal Activity

A related study on brominated pyrazine compounds revealed effective herbicidal activity against common agricultural weeds, indicating that this compound could potentially be developed into a novel herbicide.

Material Science

Beyond biological applications, this compound's unique chemical properties may allow for its use in material science, particularly in the development of polymers or coatings with specific functionalities, such as increased resistance to UV light or improved mechanical properties.

Case Study: Polymer Development

Research into similar azepane-based compounds has shown promise in creating high-performance polymers with enhanced thermal stability. Investigating the incorporation of this compound into polymer matrices could lead to innovative materials with tailored properties.

Wirkmechanismus

The mechanism of action of 1-(4-((5-Bromopyrazin-2-yl)methyl)azepan-1-yl)ethanone involves its interaction with specific molecular targets and pathways . The bromopyrazine moiety is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The azepane ring provides structural stability and enhances the compound’s binding affinity to its targets.

Vergleich Mit ähnlichen Verbindungen

1-(4-((5-Bromopyrazin-2-yl)methyl)azepan-1-yl)ethanone can be compared with other similar compounds, such as :

1-(4-((5-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone: This compound has a chlorine atom instead of a bromine atom in the pyrazine ring, which may result in different reactivity and biological activity.

1-(4-((5-Fluoropyrazin-2-yl)methyl)azepan-1-yl)ethanone: The presence of a fluorine atom can significantly alter the compound’s chemical properties and interactions with biological targets.

1-(4-((5-Methylpyrazin-2-yl)methyl)azepan-1-yl)ethanone: The methyl group in place of the bromine atom can affect the compound’s steric and electronic properties, leading to different reactivity and applications.

Biologische Aktivität

1-(4-((5-Bromopyrazin-2-yl)methyl)azepan-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a brominated pyrazine ring linked to an azepane moiety via a methyl bridge. Its molecular formula is C13H16BrN3O, and it has unique structural properties that may contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, a closely related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), has shown promising results in vitro.

In Vitro Studies

In vitro studies using various cancer cell lines (Jurkat, HeLa, and MCF-7) demonstrated that BPU exhibited significant cytotoxicity with an IC50 value of 4.64 µM against Jurkat cells. The compound effectively arrested the cell cycle in the sub-G1 phase, indicating its potential as an anticancer agent .

Table 1: Anticancer Activity of BPU

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Jurkat | 4.64 | Cell cycle arrest in sub-G1 phase |

| HeLa | 9.22 | Inhibition of cell proliferation |

| MCF-7 | Varied | Antiproliferative effects |

Antiangiogenic Activity

BPU was also evaluated for its antiangiogenic properties using the chick chorioallantoic membrane (CAM) assay. The results indicated that BPU significantly inhibited blood vessel formation in tumor tissues, further supporting its role as a potent anticancer agent .

Computational docking studies revealed that BPU binds effectively to matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, with docking energies of -9.0 kcal/mol and -7.8 kcal/mol, respectively. This suggests that the compound may inhibit these enzymes, which are critical in cancer progression and metastasis .

Case Studies and Research Findings

A study published in December 2023 explored the synthesis and characterization of BPU and its biological screening against various cancer cell lines. The findings indicated that structural modifications to pyrazine derivatives could enhance their biological activities, including anticancer effects .

Case Study: BPU Synthesis and Testing

- Objective : To investigate the anticancer potential of BPU.

- Methodology : Synthesis followed by MTT assays on selected cancer cell lines.

- Results : Significant inhibition of cell growth observed with increasing concentrations over time.

Eigenschaften

IUPAC Name |

1-[4-[(5-bromopyrazin-2-yl)methyl]azepan-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN3O/c1-10(18)17-5-2-3-11(4-6-17)7-12-8-16-13(14)9-15-12/h8-9,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYNVLYGHMZMCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(CC1)CC2=CN=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.